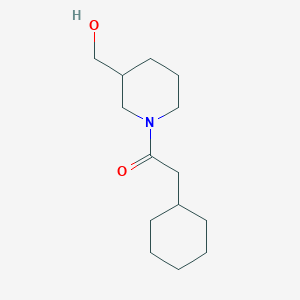
1-(3-(Hydroxymethyl)pipéridin-1-yl)-2-cyclohexyléthan-1-one
Vue d'ensemble
Description
2-Cyclohexyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one is a useful research compound. Its molecular formula is C14H25NO2 and its molecular weight is 239.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclohexyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethan-1-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Applications anticancéreuses
Les dérivés de la pipéridine ont été utilisés de diverses manières comme agents anticancéreux . Ils ont montré des résultats prometteurs dans les effets antiprolifératifs et antimetastatiques sur divers types de cancers in vitro et in vivo .
Applications antivirales
Les dérivés de la pipéridine ont également été utilisés comme antiviraux . Leur structure unique leur permet d'interférer avec le processus de réplication de certains virus, ce qui en fait un outil précieux dans la lutte contre les maladies virales .
Applications antimalariennes
Certains dérivés de la pipéridine ont montré un potentiel comme agents antimalariens . Leur capacité à inhiber la croissance des parasites Plasmodium, qui causent le paludisme, en fait un domaine de recherche prometteur .
Applications antimicrobiennes et antifongiques
Les dérivés de la pipéridine ont été utilisés comme agents antimicrobiens et antifongiques . Ils peuvent inhiber la croissance de certaines bactéries et champignons, ce qui les rend utiles dans le traitement de diverses infections .
Applications analgésiques et anti-inflammatoires
Les dérivés de la pipéridine ont été utilisés comme agents analgésiques (soulageant la douleur) et anti-inflammatoires . Ils peuvent aider à réduire la douleur et l'inflammation, ce qui les rend utiles dans divers contextes médicaux .
Applications anti-Alzheimer
Certains dérivés de la pipéridine ont montré un potentiel dans le traitement de la maladie d'Alzheimer . Ils peuvent aider à ralentir la progression de cette maladie en inhibant certains processus qui conduisent aux dommages neuronaux .
Applications antipsychotiques
Les dérivés de la pipéridine ont également été utilisés comme agents antipsychotiques . Ils peuvent aider à gérer les symptômes de certains troubles psychiatriques, ce qui en fait un outil précieux dans le domaine de la santé mentale .
Propriétés
IUPAC Name |
2-cyclohexyl-1-[3-(hydroxymethyl)piperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H25NO2/c16-11-13-7-4-8-15(10-13)14(17)9-12-5-2-1-3-6-12/h12-13,16H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEPSWVVGOFDDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)N2CCCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















